R-(-)-Desmethyldeprenyl hydrochloride
CAS No.: 115586-38-4
Cat. No.: VC20921901
Molecular Formula: C12H16ClN
Molecular Weight: 209.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 115586-38-4 |
---|---|
Molecular Formula | C12H16ClN |
Molecular Weight | 209.71 g/mol |
IUPAC Name | (2R)-1-phenyl-N-prop-2-ynylpropan-2-amine;hydrochloride |
Standard InChI | InChI=1S/C12H15N.ClH/c1-3-9-13-11(2)10-12-7-5-4-6-8-12;/h1,4-8,11,13H,9-10H2,2H3;1H/t11-;/m1./s1 |
Standard InChI Key | KJZZTCSJZCYCQS-RFVHGSKJSA-N |
Isomeric SMILES | C[C@H](CC1=CC=CC=C1)NCC#C.Cl |
SMILES | CC(CC1=CC=CC=C1)NCC#C.Cl |
Canonical SMILES | CC(CC1=CC=CC=C1)NCC#C.Cl |
Introduction
Chemical Identity and Properties
Nomenclature
R-(-)-Desmethyldeprenyl hydrochloride is known by several names in scientific literature and commercial contexts. The diversity of nomenclature reflects its relationship to selegiline and its chemical structure.
Name | Description |
---|---|
Chemical Name | (R)-1-Phenyl-N-prop-2-ynylpropan-2-amine hydrochloride |
Common Synonyms | L-Nordeprenyl HCl, Norselegiline HCl, Desmethylselegiline hydrochloride |
Related Names | Selegiline EP Impurity D HCl, (R)-N-Desmethyl Selegiline HCl |
Abbreviated Forms | DMS (for the free base form) |
CAS Registry Number | 115586-38-4 |
The "desmethyl" prefix in its name indicates the absence of a methyl group compared to its parent compound selegiline .
Physical and Chemical Properties
R-(-)-Desmethyldeprenyl hydrochloride possesses specific physical and chemical characteristics that define its behavior in biological systems and laboratory settings.
Property | Value |
---|---|
Molecular Formula | C₁₂H₁₅N·HCl or C₁₂H₁₆ClN |
Molecular Weight | 209.72 g/mol |
Physical State | Solid |
Storage Conditions | 2-8°C (Refrigerated) |
Purity in Commercial Preparations | >98% |
The compound's relatively low molecular weight and specific stereochemistry contribute to its pharmacological activity .
Structural Characteristics
R-(-)-Desmethyldeprenyl hydrochloride is structurally related to selegiline but lacks a methyl group on the nitrogen atom. This structural difference is significant for its pharmacological properties and metabolic pathway.
The compound maintains the R-configuration, which is essential for its biological activity. The propargyl group (prop-2-ynyl) attached to the nitrogen is a critical structural feature shared with selegiline that contributes to its irreversible MAO-B inhibition .
Pharmacological Properties
Mechanism of Action
Like its parent compound selegiline, R-(-)-Desmethyldeprenyl hydrochloride exhibits several pharmacological activities that are particularly relevant to neurodegenerative conditions.
Pharmacological Activity | Description |
---|---|
MAO-B Inhibition | Selective and irreversible inhibitor of monoamine oxidase B |
Catecholaminergic Activity Enhancement | Functions as a catecholaminergic activity enhancer (CAE) |
Metabolite Production | Produces levoamphetamine as an active metabolite |
A single 10 mg oral dose of desmethylselegiline has been shown to inhibit platelet MAO-B activity by 68 ± 16%, compared to the 94 ± 9% inhibition achieved with the same dose of selegiline. Following administration, platelet MAO-B activity returns to baseline after approximately 2 weeks .
Comparison with Selegiline
While structurally similar to selegiline, R-(-)-Desmethyldeprenyl hydrochloride shows distinct pharmacological characteristics.
Characteristic | R-(-)-Desmethyldeprenyl HCl | Selegiline HCl |
---|---|---|
Chemical Structure | Lacks N-methyl group | Contains N-methyl group |
MAO-B Inhibition Potency | Lower (68 ± 16% at 10 mg) | Higher (94 ± 9% at 10 mg) |
Clinical Development | Not approved for medical use | Approved for Parkinson's disease and depression |
CAE Potency | Similar to selegiline | Well-established |
Despite its slightly lower potency as an MAO-B inhibitor, R-(-)-Desmethyldeprenyl hydrochloride maintains significant pharmacological activity that warrants further investigation .
Metabolic Pathways
The metabolism of R-(-)-Desmethyldeprenyl hydrochloride involves several processes that are similar to those of selegiline, though with some distinct differences due to the absence of the N-methyl group.
Levoamphetamine has been identified as an active metabolite of desmethylselegiline. This metabolite acts as a norepinephrine–dopamine releasing agent with sympathomimetic and psychostimulant effects .
Research Applications
Role as PET Tracer Precursor
One of the most significant research applications of R-(-)-Desmethyldeprenyl hydrochloride is its use as a precursor for positron emission tomography (PET) tracers.
Application | Details |
---|---|
PET Tracer Development | Precursor for ¹¹C-(−)-Deprenyl |
Neuroimaging Studies | Used in studies investigating MAO-B distribution in the brain |
Recent Publications | Narayanaswami et al. (2021), Ishibashi et al. (2021) |
This application has particular importance in neurological research, allowing visualization of MAO-B enzyme distribution and activity in the living brain .
Research Findings
MAO-B Inhibition Studies
Studies on the MAO-B inhibitory properties of R-(-)-Desmethyldeprenyl hydrochloride have revealed important insights into its pharmacological activity.
The compound demonstrates selective and irreversible inhibition of MAO-B, though at a lower potency compared to selegiline. After a single 10 mg oral dose, desmethylselegiline inhibits platelet MAO-B activity by 68 ± 16%, with activity returning to baseline after approximately 2 weeks .
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